molecular formula C14H22N2O3 B1678030 Practolol CAS No. 6673-35-4

Practolol

Cat. No. B1678030
CAS RN: 6673-35-4
M. Wt: 266.34 g/mol
InChI Key: DURULFYMVIFBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Practolol was synthesized with 96% enantiomeric excess (ee) from the chlorohydrin . The synthesis of Practolol relates the absolute configuration of the more potent optical isomer to (+)-lactic acid .


Molecular Structure Analysis

The molecular structure of Practolol consists of a chemical formula of C14H22N2O3 . The molar mass is 266.341 g·mol−1 .


Chemical Reactions Analysis

Practolol is a beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites .


Physical And Chemical Properties Analysis

Practolol is a small molecule with a chemical formula of C14H22N2O3. Its average weight is 266.3361 and its monoisotopic weight is 266.16304258 .

Scientific Research Applications

Cardiac Dysrhythmias Treatment

Practolol has shown efficacy in treating cardiac dysrhythmias post-myocardial infarction. In a study involving patients with rapid supraventricular dysrhythmias, practolol was effective in slowing the ventricular rate and even reverted some patients to sinus rhythm. It was also beneficial in patients with lignocaine-resistant ventricular tachycardia and frequent ventricular extrasystoles (Jewitt, Mercer, & Shillingford, 1969). Another study corroborated these findings, demonstrating practolol's effectiveness in reducing ventricular rates in sinus tachycardia and certain cases of supraventricular tachycardia (Vohra, Dowling, & Sloman, 1970).

Adjunct to Bronchodilator Therapy

In the context of asthma management, practolol was found to successfully block the tachycardia and palpitations induced by isoprenaline inhalation, without hindering its bronchodilator action. This makes practolol a potentially useful adjunct in bronchodilator therapy for bronchial asthma (Powles, Shinebourne, & Hamer, 1969).

Management of Anxiety

A double-blind, sequential trial demonstrated that practolol was more effective than a placebo in treating anxiety. Since practolol does not readily enter the brain, its effectiveness in anxiety treatment suggests that peripheral rather than central β-receptor blockade is responsible for its therapeutic activity in anxiety states (Bonn, Turner, & Hicks, 1972).

Treatment of Hyperthyroid Cardiac Failure

Practolol was found useful in conjunction with digitalis and diuretics in patients with thyrocardiac disease who had been refractory to therapy. The improvement in cardiac failure with practolol suggests enhanced myocardial efficiency and a return of digitalis responsiveness, indicating its potential as a therapeutic adjunct in thyrocardiac disease (Epstein & Pimstone, 1971).

Beta-1 Receptor Blockade in Hypertension

Practolol's effect as a β-adrenergic blocker was evaluated in essential hypertension, where it proved effective in reducing blood pressure. The study suggested that the antihypertensive action of β-adrenergic blockers like practolol may relate to a reduction in reflex activity of the sympathetic nervous system (Esler & Nestel, 1973).

Safety And Hazards

Practolol is highly toxic and is no longer used. After its introduction, adverse reactions such as keratoconjunctivitis sicca, conjunctival scarring, fibrosis, metaplasia, and shrinkage developed in 27 patients . Symptoms of overdose include abdominal irritation, central nervous system depression, coma, extremely slow heartbeat, heart failure, lethargy, low blood pressure, and wheezing .

properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURULFYMVIFBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021179
Record name Practolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.90e-01 g/L
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other beta-adrenergic antagonists, practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, practolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure.
Record name Practolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Practolol

CAS RN

6673-35-4
Record name Practolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6673-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Practolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Practolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Practolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Practolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRACTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-136 °C, 134 - 136 °C
Record name Practolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Practolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Practolol
Reactant of Route 2
Reactant of Route 2
Practolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Practolol
Reactant of Route 4
Reactant of Route 4
Practolol
Reactant of Route 5
Reactant of Route 5
Practolol
Reactant of Route 6
Reactant of Route 6
Practolol

Citations

For This Compound
16,700
Citations
P Brown, AE Read, H Baddeley, JD Davies, J McGarry - The Lancet, 1974 - Elsevier
… treatment with the β-adrenergic-blocking drug practolol. The main finding at laparotomy was a … be excluded, and the possible involvement of practolol in these cases is supported by the …
Number of citations: 333 www.sciencedirect.com
G Jackson, L Atkinson, S Oram - Br Med J, 1975 - bmj.com
… mg, practolol 100 mg, … practolol or placebo. There was no difference in patient preference between tolamolol and propranolol but tolamolol at both dose levels was preferred to practolol. …
Number of citations: 32 www.bmj.com
CM Castleden, CM Kaye… - British Journal of Clinical …, 1975 - Wiley Online Library
1. Plasma levels of propranolol and practolol were measured in groups of elderly and young subjects, after the oral administration of propranolol (40 mg) and practolol (200 mg) on …
Number of citations: 190 bpspubs.onlinelibrary.wiley.com
P LIBBY, PR MAROKO, JW COVELL… - Cardiovascular …, 1973 - academic.oup.com
… maps were used to assess the effect of practolol (2·5 mg/kg) … following occlusion after practolol pretreatment when compared … of myocardial depressant effect of practolol, and this finding …
Number of citations: 108 academic.oup.com
H Formgren - British Journal of Clinical Pharmacology, 1976 - Wiley Online Library
… In this study practolol has been used as a reference drug for comparison with a new selective (3 -adrenoceptor blocking agent, metoprolol. This drug is, however, devoid of intrinsic …
Number of citations: 110 bpspubs.onlinelibrary.wiley.com
P Wright - Br Med J, 1975 - bmj.com
Keratoconjunctivitis sicca, conjunctival scarring, fibrosis, metaplasia, and shrinkage developed in 27 patients as an adverse reaction to practolol. Rashes, nasal and mucosal ulceration, …
Number of citations: 321 www.bmj.com
DG Gibson, DJ Coltart - British Heart Journal, 1972 - ncbi.nlm.nih.gov
The acute haemodynamic effects of administration of 5 mg and 20 mg practolol were studied at cardiac catheterization. In 6 patients with mitral valve disease and atrialfibrillation, there …
Number of citations: 50 www.ncbi.nlm.nih.gov
WK Eltringham, HJ Espiner, CWO Windsor… - Journal of British …, 1977 - academic.oup.com
Nine patients with an unusual and serious intraabdominal complication of the beta-adrenergic blocking agent practolol seen since 1973 are reported. The striking and bizarre peritoneal …
Number of citations: 150 academic.oup.com
DE Jewitt, PA Burgess… - Cardiovascular Research, 1970 - academic.oup.com
Authors' synopsis The circulatory effects of Practolol (ICI 50172), a cardio-selective β-adrenergic receptor blocking agent, have been studied in 15 patients during the acute phase of …
Number of citations: 53 academic.oup.com
RH Felix, FA Ive, MGC Dahl - Br Med J, 1974 - bmj.com
A total of 21 patients suffering from drug-induced rashes from practolol have been seen over the past two years. The clinical manifestations varied, with the morphological appearances …
Number of citations: 245 www.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.